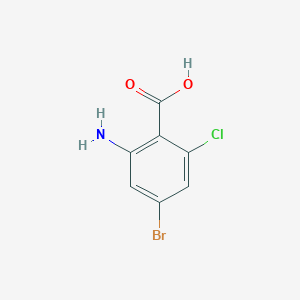

2-Amino-4-bromo-6-chlorobenzoic acid

Description

General Context of Halogenated Anthranilic Acids in Organic Chemistry

Anthranilic acid, or 2-aminobenzoic acid, is a particularly important member of the substituted benzoic acid family. Its derivatives, especially those containing halogen atoms (halogenated anthranilic acids), are highly valued in organic chemistry. ontosight.ai The presence of the ortho-amino and carboxylic acid groups facilitates the synthesis of a wide variety of fused heterocyclic compounds, which are prevalent in biologically active molecules. mdpi.com

Halogenated anthranilic acids are key starting materials for producing pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. ontosight.aimdpi.comchemimpex.com For instance, halogen substitution is a key feature in the development of novel androgen receptor antagonists for prostate cancer therapy and in the synthesis of inhibitors for bacterial communication pathways (quorum sensing). nih.govresearchgate.net

Significance of 2-Amino-4-bromo-6-chlorobenzoic Acid as a Core Chemical Scaffold

This compound is a multi-functionalized building block with significant potential in synthetic chemistry. Its core anthranilic acid structure provides the necessary reactive sites for constructing complex molecular architectures, while the distinct halogen substituents offer opportunities for selective chemical transformations.

The key structural features of this compound make it a valuable scaffold:

Anthranilic Acid Core : The vicinal amino and carboxyl groups are primed for cyclization reactions to form heterocycles like quinazolinones, which are known for a wide range of pharmacological activities. researchgate.net

Differential Halogenation : The presence of both bromine at the 4-position and chlorine at the 6-position is of particular synthetic interest. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This reactivity difference allows for sequential, site-selective functionalization, enabling the introduction of different molecular fragments at two distinct points on the aromatic ring.

This strategic placement of reactive handles allows chemists to build molecular complexity in a controlled manner, making it an ideal starting point for the synthesis of novel compounds in drug discovery and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| SMILES | C1=C(C=C(C(=C1N)C(=O)O)Cl)Br |

Overview of Current Research Trajectories Pertaining to Halogenated Aromatic Carboxylic Acids

The field of halogenated aromatic carboxylic acids is dynamic, with research continually pushing the boundaries of synthesis and application. Current trajectories focus on several key areas:

Novel Synthetic Methodologies : There is a strong emphasis on developing more efficient, selective, and environmentally benign methods for synthesizing these compounds. This includes advancements in late-stage functionalization, where halogen atoms are introduced into complex molecules at a late step in the synthesis, and improved catalytic systems for cross-coupling reactions. acs.orgacs.org

Medicinal Chemistry and Drug Design : Halogen atoms play a crucial role in modern drug design. nih.gov They can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. Research is actively exploring the use of halogenated aromatic carboxylic acids as scaffolds for new therapeutics, leveraging the halogen atoms as both pharmacophoric elements and synthetic handles. mdpi.comnih.gov The carboxylic acid group itself, while often key for target binding, can sometimes be replaced with bioisosteres to improve drug-like properties, a strategy that highlights the modular nature of these building blocks. researchgate.netnih.gov

Materials Science : The unique electronic properties conferred by halogen substituents make these molecules attractive for the development of advanced materials, such as organic semiconductors, polymers, and liquid crystals. Research in this area explores how the type and position of halogen atoms can be used to tune the optical and electronic properties of materials.

The continued exploration of compounds like this compound and the broader class of halogenated aromatic carboxylic acids promises to yield new discoveries and innovations across the chemical sciences.

Properties

IUPAC Name |

2-amino-4-bromo-6-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAQQGASEYDIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 2-Amino-4-bromo-6-chlorobenzoic Acid

Multi-Step Synthesis from Aromatic Precursors

One of the primary methods for synthesizing this compound involves a multi-step sequence starting from readily available aromatic compounds. A common strategy begins with the protection of the amino group of an aniline (B41778) derivative, followed by a series of electrophilic aromatic substitution reactions to introduce the halogen atoms at specific positions.

A representative multi-step synthesis could involve the following sequence:

Acylation: Aniline is first acylated, typically with acetic anhydride, to form acetanilide (B955). This step protects the amino group and moderates its activating effect, allowing for more controlled subsequent reactions.

Bromination: The acetanilide then undergoes electrophilic bromination. The acetamido group directs the incoming bromine atom to the para position, yielding 4-bromoacetanilide.

Chlorination: Subsequent chlorination introduces a chlorine atom. The directing effects of the acetamido and bromo groups influence the position of chlorination.

Hydrolysis: Finally, the acetyl protecting group is removed by acid or base hydrolysis to yield the target 2-amino-4-bromo-6-chloro-substituted aniline derivative, which is then carboxylated to form the final benzoic acid product.

This multi-step approach allows for the controlled introduction of substituents, but it can be lengthy and may result in the formation of isomeric byproducts, necessitating purification steps. researchgate.net

Direct Halogenation Reactions on Substituted Anthranilic Acids

Direct halogenation of substituted anthranilic acids presents a more concise route to this compound. This method involves the direct treatment of a pre-existing anthranilic acid derivative with halogenating agents. For instance, starting with 2-amino-6-chlorobenzoic acid, bromination can be carried out to introduce the bromine atom at the 4-position.

The regioselectivity of this direct halogenation is governed by the directing effects of the amino and carboxyl groups, as well as the existing chlorine atom on the aromatic ring. The amino group is a strong activating group and ortho-, para-director, while the carboxyl group is a deactivating meta-director. The interplay of these electronic effects, along with steric hindrance, dictates the final position of the incoming halogen.

Innovative Synthetic Approaches and Process Optimization

Regioselective Synthesis Techniques

Achieving high regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. Innovative techniques focus on directing the halogenation to the desired positions with high precision, thereby minimizing the formation of unwanted isomers and simplifying purification.

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective amination of chlorobenzoic acids, which can be precursors to the target molecule. nih.govnih.gov These methods often allow for the reaction to proceed without the need for protecting the carboxylic acid group. nih.govnih.gov By carefully selecting the starting materials and reaction conditions, specific isomers can be favored. For example, the amination of 2,4-dichlorobenzoic acid with an appropriate amine can be directed to occur selectively at the 2-position. nih.gov

Synthesis of Key Precursors and Related Halogenated Anthranilic Acid Intermediates

For instance, 2-amino-4-chlorobenzoic acid can be a precursor for direct bromination. Its synthesis can be achieved through various methods, including the reduction of 2-nitro-4-chlorobenzoic acid. Similarly, 2-amino-6-chlorobenzoic acid can be synthesized from 2-chloro-6-nitrobenzoic acid. chemicalbook.com

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a halogen. For example, 2-amino-4-chlorobenzoic acid can be diazotized and then treated with a copper(I) bromide solution to yield 2-bromo-4-chlorobenzoic acid. guidechem.com

The synthesis of various halogenated anthranilic acids is often achieved through electrophilic aromatic substitution on a substituted aniline, followed by oxidation of a methyl group or another functional group to a carboxylic acid. For example, 4-bromo-2-chlorobenzoic acid can be synthesized from 4-amino-2-nitrotoluene. researchgate.net

Below is an interactive data table summarizing some key halogenated anthranilic acid intermediates and their properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 20776-50-5 |

| 2-Amino-6-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 2148-56-3 |

| 2-Bromo-4-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 936-08-3 |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 21739-92-4 |

| 2-Amino-4-bromo-3-chlorobenzoic acid | C₇H₅BrClNO₂ | 250.48 | 1698027-54-1 |

| 2-Amino-4-bromo-6-fluorobenzoic acid | C₇H₅BrFNO₂ | 234.02 | 1312454-86-6 |

Industrial Scale-Up Considerations and Methodological Challenges in Production

The industrial-scale synthesis of complex, multi-substituted aromatic compounds like this compound is accompanied by a unique set of challenges that distinguish it from laboratory-scale preparation. While specific literature on the large-scale production of this exact molecule is not extensively detailed, an analysis of synthetic routes for structurally similar compounds reveals significant hurdles in process optimization, cost-effectiveness, safety, and environmental impact. The primary challenges revolve around achieving high regioselectivity, ensuring product purity, managing hazardous reagents and byproducts, and optimizing reaction conditions for bulk production.

A significant challenge in the industrial synthesis of halogenated aminobenzoic acids is the control of regioselectivity during the halogenation steps. The synthesis of related compounds like 5-bromo-2-chlorobenzoic acid often involves bromination of a 2-chlorobenzoic acid precursor. patsnap.comgoogle.com In such reactions, the formation of undesired isomers, such as 4-bromo-2-chlorobenzoic acid, is a common issue. patsnap.com These isomers can have similar physical properties to the target compound, making their separation through conventional methods like recrystallization difficult and leading to lower yields of the desired product. patsnap.com For this compound, the directing effects of the amino, carboxyl, and existing halogen substituents must be carefully managed to ensure the correct placement of the bromine and chlorine atoms.

Furthermore, the reagents used in halogenation and other associated reactions pose significant challenges on an industrial scale. For instance, the use of N-bromosuccinimide (NBS) in a strong acid medium like sulfuric acid is a common method for bromination. patsnap.comgoogle.com While effective, the large-scale use of concentrated sulfuric acid requires specialized corrosion-resistant equipment and stringent safety protocols. Moreover, such processes can generate substantial amounts of acidic and halogenated waste streams, which are costly and environmentally challenging to treat. Some patented methods for related compounds have explored the use of catalysts to improve selectivity and reduce the formation of impurities. google.com

The transition from a laboratory-scale procedure to an industrial process also involves overcoming challenges related to heat management, mass transfer, and reaction kinetics. Exothermic reactions, if not properly controlled in large reactors, can lead to runaway reactions and the formation of unwanted byproducts. The physical form of the product and intermediates (e.g., solubility, crystallinity) also plays a crucial role in the ease of handling, filtration, and drying at an industrial scale.

Below is a table summarizing key considerations and challenges in the industrial scale-up of this compound production, based on data from related syntheses.

| Parameter | Challenge/Consideration | Potential Mitigation Strategy |

| Regioselectivity | Formation of undesired isomers during bromination and chlorination, leading to purification difficulties. patsnap.com | - Optimization of reaction conditions (temperature, solvent, catalyst). google.com- Use of directing or blocking groups. |

| Process Safety | Use of corrosive and hazardous reagents like concentrated sulfuric acid and bromine. patsnap.comgoogle.com | - Investment in specialized, corrosion-resistant equipment.- Implementation of robust safety protocols and automation. |

| Yield Optimization | Multi-step synthesis with potential for product loss at each stage, including protection/deprotection steps. | - Process intensification and optimization of each synthetic step.- Development of more direct synthetic routes. |

| Waste Management | Generation of significant volumes of acidic and halogenated aqueous waste. patsnap.com | - Implementation of waste treatment and recycling programs.- Exploration of greener synthetic methods with less hazardous reagents. |

| Cost-Effectiveness | High cost of raw materials, energy consumption, and waste disposal. | - Sourcing of cost-effective starting materials.- Optimization of energy efficiency in heating and cooling processes. |

| Product Purity | Difficulty in removing closely related impurities, impacting the quality of the final product. patsnap.com | - Development of efficient purification techniques, such as selective crystallization or chromatography.- In-process controls to minimize impurity formation. |

Chemical Reactivity and Transformation Mechanisms

Intrinsic Reaction Mechanisms Involving Amino and Carboxylic Acid Functionalities

2-Amino-4-bromo-6-chlorobenzoic acid is an analog of anthranilic acid, and its chemistry is characteristic of that class of compounds, possessing two adjacent reactive groups. ijpsjournal.com The amino group is nucleophilic, while the carboxylic acid group is acidic and can act as an electrophile upon activation. ijpsjournal.comorgoreview.com These functionalities can react independently or in concert to facilitate various transformations.

The amino group can participate in reactions typical of aromatic amines, such as acylation. orgoreview.com The carboxylic acid group can undergo standard reactions like esterification when treated with alcohols in the presence of an acid catalyst. orgoreview.com The proximity of these two groups also allows for intramolecular interactions and cyclization reactions, which are fundamental to the synthesis of various heterocyclic systems.

Electrophilic and Nucleophilic Properties of the Aromatic Ring System

The aromatic ring of this compound is substituted with both electron-donating and electron-withdrawing groups, which significantly influences its reactivity towards electrophilic and nucleophilic attack.

Electron-Donating Group: The amino (-NH₂) group is a powerful activating group that increases the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. libretexts.org

Electron-Withdrawing Groups: The carboxylic acid (-COOH), bromine (-Br), and chlorine (-Cl) substituents are deactivating groups. They withdraw electron density from the ring via inductive and, in the case of the carboxyl group, resonance effects. This withdrawal of electron density generally makes the ring less susceptible to electrophilic aromatic substitution. libretexts.org

Derivatization Reactions at the Amino Group

The nucleophilic amino group is a primary site for derivatization, enabling the synthesis of a wide array of more complex molecules.

The amino group of anthranilic acid derivatives readily reacts with acylating agents, such as acid chlorides or anhydrides, to form amides. orgoreview.com This reaction is a common strategy for protecting the amino group during multi-step syntheses.

Furthermore, the amino group can undergo condensation with aldehydes or ketones to form Schiff bases, which contain a carbon-nitrogen double bond (imine). amazonaws.comasianpubs.org This reaction is typically catalyzed by a small amount of acid. asianpubs.org Schiff bases are versatile intermediates in organic synthesis and are known for a range of biological activities. amazonaws.comalayen.edu.iq

Table 1: Derivatization Reactions at the Amino Group

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Amide Formation | Acid Chloride / Anhydride | Amide (-NHCOR) |

The ortho-disposition of the amino and carboxylic acid groups in this compound is ideal for intramolecular cyclization reactions to form heterocyclic compounds. A prominent example is the synthesis of quinazolinones, which are present in many pharmacologically active molecules. The synthesis can be achieved by reacting the anthranilic acid derivative with various reagents, such as formamidine (B1211174) acetate, to construct the heterocyclic ring in a single step. google.com Alternative methods involve a two-step process where the amino group is first acylated, followed by cyclization with a source of nitrogen, such as ammonia. nih.gov These cyclization strategies are fundamental in medicinal chemistry for creating diverse molecular scaffolds. organic-chemistry.org

Transformations Involving Aromatic Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms attached to the aromatic ring can be replaced through nucleophilic aromatic substitution reactions, although this typically requires forcing conditions or catalytic activation. A more common and synthetically useful transformation is the copper-catalyzed Ullmann condensation, where the halogen atom is displaced by a nucleophile. nih.gov For instance, the reaction of a 2-chlorobenzoic acid derivative with an amine in the presence of a copper catalyst can lead to the formation of N-aryl anthranilic acids. nih.gov

The relative reactivity of halogens in displacement reactions generally follows the trend I > Br > Cl > F, with reactivity increasing down the group. savemyexams.comsavemyexams.com This suggests that the bromine atom in this compound might be more susceptible to displacement than the chlorine atom under certain conditions. Such reactions provide a pathway to introduce further diversity onto the aromatic ring. nih.gov

Functional Group Interconversions of the Carboxyl Moiety (e.g., Esterification and Hydrolysis)

The carboxylic acid group is readily converted into other functional groups, most commonly esters. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. orgoreview.comwikipedia.org For example, 4-bromo-2-chlorobenzoic acid can be converted to its methyl ester by reacting it with methanol (B129727) in the presence of dry hydrogen chloride gas. chemicalbook.com This reaction is often used to protect the carboxylic acid group or to modify the solubility and reactivity of the molecule.

The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, can be accomplished under either acidic or basic conditions. The hydrolysis of 2-aminobenzoate (B8764639) esters is of particular interest, as the neighboring amino group can participate in the reaction, catalyzing the hydrolysis through an intramolecular general base mechanism. nih.gov This results in a significantly enhanced rate of hydrolysis compared to esters where the amino group is absent or located at a different position. nih.gov

Table 2: Reactions of the Carboxyl Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., HCl) | Ester (-COOR) |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

In ¹H NMR spectroscopy of 2-Amino-4-bromo-6-chlorobenzoic acid, the aromatic region of the spectrum is of primary interest. The benzene (B151609) ring contains two protons. Due to the substitution pattern, these protons are in distinct chemical environments and are expected to appear as two separate signals.

The proton at position 3 (H3) is adjacent to the amino group and the chlorine atom. The proton at position 5 (H5) is situated between the bromine and the carboxylic acid group. The electron-donating amino group tends to shield adjacent protons, shifting their signals upfield (to a lower ppm value), while the electron-withdrawing halogens and carboxylic acid group deshield protons, shifting them downfield (to a higher ppm value).

The two aromatic protons (H3 and H5) are four bonds apart and are expected to exhibit a weak long-range coupling, known as a meta-coupling (⁴J). This would result in each signal appearing as a narrow doublet. The signals from the protons on the amino (-NH₂) group and the carboxylic acid (-COOH) group are typically broad and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~6.7 - 7.0 | d (doublet) | ~2-3 (⁴JH3-H5) |

| H5 | ~7.8 - 8.1 | d (doublet) | ~2-3 (⁴JH5-H3) |

| -NH₂ | ~5.0 - 6.0 (broad) | s (singlet, broad) | N/A |

| -COOH | >10 (broad) | s (singlet, broad) | N/A |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the one carbon of the carboxylic acid group.

The chemical shifts are influenced by the attached functional groups. The carboxyl carbon (-COOH) is highly deshielded and appears significantly downfield, typically in the 165-185 ppm range. libretexts.org The aromatic carbons exhibit a wide range of chemical shifts based on their substituents.

C1 (attached to -COOH): Its shift is influenced by the carboxylic acid group.

C2 (attached to -NH₂): The amino group causes a significant upfield shift.

C3 (attached to -H): This carbon is shielded by the adjacent amino group.

C4 (attached to -Br): The bromine atom causes a downfield shift, but its effect is less pronounced than chlorine.

C5 (attached to -H): This carbon's environment is influenced by the adjacent bromine and chlorine atoms.

C6 (attached to -Cl): The electronegative chlorine atom causes a notable downfield shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-COOH) | ~110 - 115 |

| C2 (-C-NH₂) | ~145 - 150 |

| C3 (-CH) | ~118 - 122 |

| C4 (-C-Br) | ~115 - 120 |

| C5 (-CH) | ~135 - 140 |

| C6 (-C-Cl) | ~130 - 135 |

| -COOH | ~168 - 172 |

While ¹H and ¹³C NMR provide the basic connectivity, advanced 2D NMR techniques are employed for unambiguous assignment and to study more subtle structural features like conformers. ipb.pt

COSY (Correlation Spectroscopy): This experiment would confirm the meta-coupling between H3 and H5, showing a cross-peak between their signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the H3 signal to the C3 signal and the H5 signal to the C5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary (non-protonated) carbons by observing correlations from H3 and H5 to the surrounding carbons (C1, C2, C4, C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms. It could be used to study the preferred conformation of the carboxylic acid and amino groups relative to the aromatic ring. For instance, a NOE between the amino protons and H3 would suggest a particular rotational isomer is favored.

These advanced methods are critical for confirming the proposed structure and exploring the molecule's conformational dynamics in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecular bonds. It is particularly useful for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites bond vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.

N-H Stretching: The amino group (-NH₂) will show two characteristic bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

O-H Stretching: The carboxylic acid hydroxyl group (-OH) exhibits a very broad and strong absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding.

C=O Stretching: The carbonyl group of the carboxylic acid gives rise to a very strong and sharp absorption band, usually found between 1680 and 1720 cm⁻¹.

N-H Bending: The scissoring vibration of the amino group appears around 1590-1650 cm⁻¹.

C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ region.

C-O Stretching: The carboxylic acid C-O stretch appears in the 1210-1320 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond stretch typically absorbs in the 600-800 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond stretch is found at lower wavenumbers, generally between 500 and 600 cm⁻¹. ijtsrd.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Medium |

| O-H Stretch | -COOH | 2500 - 3300 | Strong, Broad |

| C=O Stretch | -COOH | 1680 - 1720 | Strong, Sharp |

| N-H Bend | -NH₂ | 1590 - 1650 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium |

| C-O Stretch | -COOH | 1210 - 1320 | Medium-Strong |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium |

| C-Br Stretch | Aryl Halide | 500 - 600 | Medium |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum provides information on vibrational modes. While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar or symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic C=C Ring Stretching: These vibrations typically give strong bands in the 1400-1650 cm⁻¹ region.

C-Br and C-Cl Stretching: Halogen-carbon bonds often produce strong, characteristic signals in Raman spectra. The C-Cl stretch may appear around 200-310 cm⁻¹ for in-plane stretching vibrations. icm.edu.pl

Symmetric Vibrations: Vibrations that are symmetric in nature, such as the symmetric stretch of the benzene ring, are often more intense in the Raman spectrum than in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, the mass spectrum would provide crucial information for confirming its molecular identity.

The molecular formula of this compound is C₇H₅BrClNO₂. The presence of bromine and chlorine, both of which have multiple common isotopes, results in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to a cluster of peaks for the molecular ion (M⁺), M+2, and M+4, with their relative intensities depending on the isotopic distribution. The most abundant peak in the molecular ion cluster would correspond to the molecule containing ⁷⁹Br and ³⁵Cl.

Electron ionization (EI) is a common method that would cause the molecule to fragment in predictable ways. The fragmentation of this compound would likely proceed through several pathways, initiated by the loss of electrons from the aromatic ring or the functional groups. Key fragmentation pathways would involve the loss of the carboxylic acid group (-COOH), the amino group (-NH₂), and the halogen atoms.

A plausible fragmentation pathway begins with the loss of the carboxylic acid group, a common fragmentation for aromatic carboxylic acids, leading to a significant fragment ion. Subsequent loss of the halogen atoms or other small molecules would generate a series of fragment ions that are diagnostic for the structure of the parent molecule. The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the presence and position of the various functional groups.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 249/251/253 | [C₇H₅BrClNO₂]⁺ | Molecular ion (M⁺) cluster, showing isotopic pattern of Br and Cl. |

| 204/206/208 | [C₇H₅BrClN]⁺ | Loss of the carboxylic acid group (-COOH). |

| 125/127 | [C₆H₄Br]⁺ | Loss of the amino and chloro groups from the fragment at m/z 204/206/208. |

| 90 | [C₆H₄N]⁺ | Loss of bromine and chlorine from the fragment at m/z 204/206/208. |

Note: The table presents a simplified prediction of the major fragments. The actual mass spectrum may show additional peaks corresponding to other fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring and its substituents.

The benzene ring itself has characteristic absorptions in the UV region. The presence of the amino (-NH₂), carboxylic acid (-COOH), bromo (-Br), and chloro (-Cl) substituents on the benzene ring will influence the wavelengths of maximum absorption (λmax). The amino group, being an auxochrome, typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). Conversely, the carboxylic acid group can act as a chromophore and also influence the spectral properties. The halogen atoms also contribute to shifts in the absorption maxima.

The electronic spectrum of this compound is expected to show intense absorption bands corresponding to π → π* transitions of the aromatic system. These transitions involve the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the benzene ring. Additionally, a weaker absorption band at a longer wavelength, corresponding to an n → π* transition, may be observed. This transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to an antibonding π* orbital.

The solvent used to dissolve the sample can also affect the UV-Vis spectrum. Polar solvents can interact with the solute molecules and alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. For instance, in polar solvents, n → π* transitions often undergo a hypsochromic shift (shift to shorter wavelengths), while π → π* transitions may show a bathochromic shift.

Table 2: Expected UV-Vis Absorption Data for this compound

| Approximate λmax (nm) | Type of Electronic Transition | Associated Chromophore/System |

| 220-250 | π → π | Benzene ring and substituents |

| 280-320 | π → π | Benzene ring conjugated with functional groups |

| 340-380 | n → π* | Carbonyl group (C=O) and Amino group (N-H) |

Note: The λmax values are estimations based on the electronic effects of the substituents on the benzene ring and are subject to variation based on solvent and experimental conditions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of molecules. By employing methods such as B3LYP with a 6–311++G(d,p) basis set, scientists can model various molecular characteristics with a high degree of accuracy. icm.edu.plresearchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible energy. For the analogue 2-Amino-4-chlorobenzoic acid, DFT calculations were used to find its most stable conformer. icm.edu.pl The computational processes involved geometry optimization using the DFT/B3LYP/6–311++G(d,p) level of theory, which resulted in an energy of -935.9545 atomic units (a.u.). icm.edu.pl This optimized structure provides the foundation for calculating other molecular properties. The resulting bond lengths, bond angles, and dihedral angles are in close agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical model. icm.edu.plnih.gov

Table 1: Selected Optimized Geometric Parameters for 2-Amino-4-chlorobenzoic acid

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.406 Å |

| C2-N1 | 1.381 Å | |

| C4-Cl1 | 1.751 Å | |

| C7=O1 | 1.213 Å | |

| C7-O2 | 1.363 Å | |

| Bond Angle (°) | C1-C2-C3 | 119.5° |

| C3-C4-Cl1 | 119.4° | |

| O1-C7-O2 | 122.1° | |

| Dihedral Angle (°) | C2-C1-C7-O1 | 0.9° |

| C6-C1-C7-O2 | 0.5° |

Data sourced from studies on the analogue, 2-Amino-4-chlorobenzoic acid. icm.edu.pl

HOMO-LUMO Energy Gap Analysis and Molecular Chemical Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular chemical stability and reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and prone to chemical reactions. This analysis is crucial for understanding the potential for intramolecular charge transfer, a key feature in many bioactive molecules. nih.gov For the analogue 2-Amino-4-chlorobenzoic acid, electronic properties such as HOMO-LUMO energies were calculated using a time-dependent DFT approach to assess its electronic transitions and stability. icm.edu.plresearchgate.net

Analysis of Charge Transfer and Electrophilicity Index

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. MEP analysis helps identify the regions of a molecule that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov In a molecule like 2-Amino-4-bromo-6-chlorobenzoic acid, the electronegative oxygen, bromine, and chlorine atoms create electron-rich (negative) regions, while the amino group and hydrogen atoms are typically in electron-poor (positive) regions.

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov For the analogue 2-Amino-4-chlorobenzoic acid, a detailed vibrational analysis was performed by comparing the theoretically calculated frequencies with experimental FT-IR spectra. icm.edu.pl The calculated values were scaled to correct for systematic errors inherent in the computational method.

The results showed excellent agreement between the scaled theoretical frequencies and the experimental data for key functional groups. icm.edu.pl For instance, the characteristic C=O stretching vibration of the carboxylic acid group, calculated at 1644 cm⁻¹, corresponds well with the experimental band observed at 1666 cm⁻¹. icm.edu.pl Similarly, the symmetric and asymmetric stretching modes of the –NH₂ group were assigned and found to be consistent with experimental values. icm.edu.plresearchgate.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 2-Amino-4-chlorobenzoic acid

| Vibrational Mode | Functional Group | Calculated Frequency | Experimental Frequency |

| O-H Stretch | -COOH | 3626 | 3501 |

| N-H Asymmetric Stretch | -NH₂ | 3614 | 3402 |

| N-H Symmetric Stretch | -NH₂ | 3529 | 3302 |

| C=O Stretch | -COOH | 1644 | 1666 |

| N-H Scissoring | -NH₂ | 1577 | 1585 |

| C-Cl Stretch | -Cl | 682 | 685 |

Data sourced from studies on the analogue, 2-Amino-4-chlorobenzoic acid. icm.edu.pl

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Modeling

Computational methods can also be used to build predictive models that link a molecule's structure to its biological activity. This approach is particularly valuable in drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a correlation between the chemical properties of a series of compounds and their biological activities. nih.govmdpi.com QSAR models are built by first calculating various molecular descriptors for a set of known active and inactive compounds (the "training set"). These descriptors can include electronic properties (like HOMO-LUMO energies), steric properties, and hydrophobicity, among others. researchgate.net

Once a statistically significant model is developed and validated, it can be used to predict the biological activity of new, untested compounds. nih.govmdpi.com While no specific QSAR studies have been published for this compound itself, the methodology has been successfully applied to structurally related compounds to predict activities such as anticancer efficacy. nih.govmdpi.com For a compound like this compound, a QSAR model could be developed to screen for potential therapeutic applications by correlating its quantum chemical descriptors (e.g., electrophilicity index, dipole moment) with a specific biological endpoint.

Quantitative Structure-Toxicity Relationship (QSTR) Methodologies for Mechanistic Understanding

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the toxicity of chemical compounds based on their molecular structure. nih.gov These methodologies are crucial in the early stages of chemical development to forecast potential adverse effects. For substituted benzoic acids, QSTR studies often correlate toxicity, such as acute toxicity measured by LD50 (half-lethal dose), with various molecular descriptors. nih.gov

The toxicity of a benzoic acid derivative is influenced by its substituents. In the case of this compound, the key structural features for a QSTR analysis would include:

Molecular Connectivity Indices (MCI): These indices describe the degree of branching and connectivity of atoms within the molecule. Parameters like the zero-order (⁰Jᴬ) and first-order (¹Jᴬ) connectivity indices are often used to quantify the molecule's size and shape, which can influence its interaction with biological systems. nih.govnih.gov

Quantum Chemical Parameters: Properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters are calculated to model the compound's behavior. The amino (-NH₂), bromo (-Br), and chloro (-Cl) groups on the benzoic acid ring significantly impact these parameters. The amino group is an electron-donating group, while the halogens are electron-withdrawing and increase lipophilicity.

A typical QSTR model for benzoic acids might take the form of a multiple linear regression equation, such as: Log(1/LD₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule like this compound in different environments.

MD simulations on substituted benzoic acids have been used to investigate phenomena such as self-association in various solvents. ucl.ac.uk For this compound, an MD simulation would involve:

System Setup: Defining the molecule's initial 3D structure and placing it in a simulation box, typically filled with solvent molecules (e.g., water) to mimic physiological conditions.

Force Field Application: Using a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms.

Integration of Equations of Motion: Solving Newton's equations of motion to simulate the movement of each atom over a series of small time steps.

The resulting trajectory provides a high-resolution "movie" of the molecule's behavior. Conformational analysis of this trajectory can reveal:

Torsional Angles: The rotation around single bonds, such as the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-N bond of the amino group. This helps identify the most stable and frequently occurring conformations of the molecule.

Intramolecular Interactions: The formation and breaking of intramolecular hydrogen bonds, for instance, between the amino group and the carboxylic acid group.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules, including the formation of hydrogen bonds, which influences its solubility and stability. ucl.ac.uk

This analysis helps in understanding the molecule's flexibility and the specific shapes it can adopt, which is crucial for its interaction with biological targets.

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in identifying potential biological targets for a compound and understanding the molecular basis of its activity.

For this compound, docking studies can screen for potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex. Substituted benzoic acids have been investigated as inhibitors for various proteins, including anti-apoptotic proteins like Mcl-1 and Bfl-1, which are relevant in cancer research. nih.gov

A molecular docking study would involve:

Ligand and Receptor Preparation: Obtaining the 3D structures of this compound and the target protein (e.g., from the Protein Data Bank).

Binding Site Identification: Defining the active site or binding pocket on the protein.

Sampling and Scoring: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. nih.gov

The analysis of the best-scoring poses reveals key ligand-target protein interactions. nih.gov For this compound, these interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, potentially interacting with polar amino acid residues like Arginine, Asparagine, or Serine. nih.gov The amino group can also act as a hydrogen bond donor.

Hydrophobic Interactions: The benzene ring can form hydrophobic and π-stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan. nih.gov

Halogen Bonds: The bromine and chlorine atoms can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Table 1: Potential Ligand-Target Interactions for this compound

| Interaction Type | Ligand Group | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Arginine, Lysine, Asparagine, Glutamine, Serine |

| Hydrogen Bond | Amino Group (-NH₂) | Aspartate, Glutamate, Asparagine, Glutamine |

| Hydrophobic/π-stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Bromo (-Br), Chloro (-Cl) | Backbone Carbonyl Oxygen, Serine, Threonine |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is critical for applications in optoelectronics, such as frequency conversion and optical switching. Organic molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties.

This compound possesses the key structural features for potential NLO activity:

Electron Donor: The amino (-NH₂) group.

Electron Acceptors: The carboxylic acid (-COOH) group, and to a lesser extent, the chloro (-Cl) and bromo (-Br) groups.

π-Conjugated System: The benzene ring that facilitates charge transfer between the donor and acceptor groups.

The presence of a bromo substituent, in particular, has been shown to significantly enhance the macroscopic NLO response (second-harmonic generation, SHG) and improve the thermal stability and transparency of organic materials. researchgate.netresearchgate.net Computational studies can predict the NLO properties of this compound by calculating its molecular hyperpolarizability (β), a measure of the molecule's NLO response. The intramolecular charge transfer from the amino group to the acceptor groups through the benzene ring is expected to result in a large dipole moment and significant hyperpolarizability, making it a candidate for NLO applications.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. faccts.dewisc.edu It translates the complex molecular orbitals from a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonds, while also quantifying the extent of electron delocalization through hyperconjugative interactions. nih.govactascientific.com

For this compound, NBO analysis can elucidate the key intramolecular interactions that contribute to its stability. The analysis focuses on the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2).

Key expected NBO interactions include:

π → π Delocalization:* Interactions between the π orbitals of the benzene ring and their corresponding antibonding π* orbitals, which is characteristic of aromatic systems.

Lone Pair Delocalization: The lone pairs on the nitrogen atom of the amino group (LP(N)), the oxygen atoms of the carboxyl group (LP(O)), and the halogen atoms (LP(Br), LP(Cl)) can delocalize into the antibonding π* orbitals of the benzene ring. This LP → π* delocalization is a major contributor to the molecule's electronic stability.

Intramolecular Hydrogen Bonding: NBO analysis can confirm and quantify the strength of the intramolecular hydrogen bond between the amino group and the adjacent carboxyl group.

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies for a Substituted Benzoic Acid

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C) ring | High | Resonance/Electron Donation |

| LP (O) | σ* (C-O) | Moderate | Hyperconjugation |

| π (C-C) ring | π* (C-C) ring | High | Aromatic Delocalization |

| LP (Br) | σ* (C-C) ring | Low-Moderate | Hyperconjugation |

| LP (Cl) | σ* (C-C) ring | Low-Moderate | Hyperconjugation |

Note: E(2) values are representative and would need to be calculated specifically for this compound.

Solid State Chemistry and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination

Single crystal X-ray diffraction is an essential technique for the unambiguous determination of molecular and crystal structures. For the analogue 2-Amino-4-chlorobenzoic acid, these studies have elucidated its atomic arrangement with high precision. researchgate.netnih.gov The compound crystallizes in the monoclinic space group C2/c, with the asymmetric unit containing one molecule. researchgate.netnih.gov The molecule is nearly planar, a common feature for substituted benzene (B151609) rings, with only a minor deviation of the atoms from the mean plane. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.4667 (10) |

| b (Å) | 3.7648 (2) |

| c (Å) | 23.7598 (15) |

| β (°) | 93.015 (3) |

| Volume (ų) | 1381.59 (14) |

| Z | 8 |

| Temperature (K) | 100 |

Analysis of Hydrogen Bonding Networks and Intramolecular Interactions

The solid-state structure of aminobenzoic acids is significantly influenced by a network of hydrogen bonds and other non-covalent interactions. In the case of 2-Amino-4-chlorobenzoic acid, a prominent intramolecular N—H⋯O hydrogen bond is observed between the amino group and the carbonyl oxygen of the carboxylic acid. researchgate.netnih.gov This interaction results in the formation of a stable six-membered ring, described by the graph-set notation S(6). researchgate.netnih.gov Such intramolecular hydrogen bonds are a common feature in ortho-substituted aminobenzoic acids and play a crucial role in dictating the conformation of the molecule.

Intermolecularly, the molecules of 2-Amino-4-chlorobenzoic acid are linked into centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.netnih.gov This classic R²₂(8) ring motif is a robust and frequently observed synthon in the crystal engineering of carboxylic acids. These dimers then form stacks that propagate along the b-axis of the crystal lattice. researchgate.net

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1N1···O1 | 0.851 (15) | 2.102 (14) | 2.6918 (9) | 126.0 (13) |

| O2—H1O2···O1ⁱ | 0.89 (2) | 1.74 (2) | 2.6318 (9) | 178.2 (19) |

Symmetry code: (i) −x, −y+1, −z

Supramolecular Assemblies and Applications in Crystal Engineering

The predictable formation of hydrogen-bonded dimers in benzoic acids makes them excellent building blocks for crystal engineering. The self-assembly of these molecules into well-defined supramolecular structures is a key strategy for the design of new materials with desired properties. The stacked dimer arrangement seen in 2-Amino-4-chlorobenzoic acid is a fundamental example of such a supramolecular assembly. researchgate.net

The introduction of multiple halogen substituents, as in 2-Amino-4-bromo-6-chlorobenzoic acid, offers additional tools for guiding supramolecular assembly. Halogen bonds, which are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site, can be exploited to create more complex and robust crystal structures. nih.gov The interplay between strong hydrogen bonds and weaker halogen bonds can lead to the formation of intricate 2D and 3D networks. mdpi.com This makes halogenated benzoic acids valuable components in the construction of co-crystals, where they can be combined with other molecules to form novel crystalline materials with tailored properties.

Polymorphism and Co-crystallization Phenomena in Related Benzoic Acid Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in solid-state chemistry. Benzoic acid and its derivatives are well-known for exhibiting polymorphism. For instance, p-aminobenzoic acid exists in at least two polymorphic forms, α and β, which differ in their hydrogen bonding patterns and thermodynamic stability. brad.ac.uk The α-form is characterized by the typical carboxylic acid dimers, while in the β-form, the molecules are linked by head-to-tail hydrogen bonds between the carboxylic acid and amino groups.

The potential for polymorphism in this compound is high, given the multiple functional groups capable of engaging in various intermolecular interactions. Different crystallization conditions, such as solvent and temperature, could favor the formation of different polymorphs with distinct packing arrangements and physicochemical properties.

Furthermore, the ability of benzoic acids to form co-crystals is well-documented. mdpi.comnih.gov Co-crystallization involves incorporating two or more different molecules into a single crystal lattice through non-covalent interactions. Halogenated benzoic acids are particularly interesting as co-formers due to their capacity for both hydrogen and halogen bonding. rsc.org The formation of co-crystals can be used to modify properties such as solubility, melting point, and stability. Given its array of functional groups, this compound is a promising candidate for the design and synthesis of novel co-crystals with tunable properties.

Advanced Applications in Chemical Synthesis and Materials Science As Building Blocks

Utilization as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of multiple reactive sites on the 2-Amino-4-bromo-6-chlorobenzoic acid molecule makes it an invaluable starting material in multi-step organic synthesis. The amino group can readily undergo diazotization, acylation, and alkylation reactions, while the carboxylic acid moiety allows for esterification and amidation. Furthermore, the bromo and chloro substituents serve as handles for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular architectures. This trifecta of reactivity allows chemists to telescopically build molecular complexity, making it a key component in the synthesis of novel bioactive compounds and functional materials.

Precursor for Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The pharmaceutical industry heavily relies on versatile building blocks for the development of new therapeutic agents. This compound has proven to be a valuable precursor in the synthesis of several important pharmaceutical intermediates and APIs.

Synthesis of Halofuginone (B1684669) Intermediates

Halofuginone, a derivative of febrifugine, is a potent antiprotozoal agent. A key intermediate in its synthesis is 7-bromo-6-chloroquinazolin-4(3H)-one. While various synthetic routes to this intermediate exist, pathways involving halogenated anthranilic acid derivatives are of significant interest. A patented method describes the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid, a closely related analogue of this compound. google.com The transformation of the amino group of this compound to a bromo group via a Sandmeyer-type reaction, followed by cyclization, presents a plausible route to this crucial halofuginone intermediate.

Development of Quinazolinone Derivatives with Advanced Properties

Quinazolinone and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor effects. nih.govbiomedpharmajournal.orgnih.govmdpi.com The presence of halogen atoms, such as bromine and chlorine, on the quinazolinone scaffold has been shown to enhance these biological activities. nih.gov

This compound serves as an ideal starting material for the synthesis of 6-bromo-8-chloro-quinazolinone derivatives. The general synthetic strategy involves the reaction of the aminobenzoic acid with an appropriate acylating agent, followed by cyclization. The resulting quinazolinones can be further functionalized at various positions to generate a library of compounds with potentially enhanced pharmacological profiles. For instance, substitution at the 2 and 3 positions of the quinazolinone ring has been a key strategy in the development of potent antimicrobial and cytotoxic agents. nih.gov

| Starting Material | Key Intermediate | Target Compound Class | Potential Biological Activity |

|---|---|---|---|

| This compound | 6-bromo-8-chloro-2-substituted-4(3H)-quinazolinone | Substituted Quinazolinones | Antimicrobial, Antitumor |

Preparation of SGLT2 Inhibitor Precursors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs. The synthesis of these complex molecules often involves multi-step sequences starting from readily available building blocks. While a direct link between this compound and the synthesis of current SGLT2 inhibitors is not prominently documented, the structural motifs present in this aminobenzoic acid derivative are relevant to the construction of diarylmethane structures, which are key pharmacophores in many SGLT2 inhibitors. Further research may explore the utility of this halogenated building block in the synthesis of novel SGLT2 inhibitor analogues.

Role in the Synthesis of Agrochemicals and Functional Dyes

The applications of this compound extend beyond the pharmaceutical realm into the fields of agrochemicals and materials science.

The development of effective and selective herbicides and fungicides is crucial for modern agriculture. Many agrochemicals are complex organic molecules that are synthesized through multi-step processes. Herbicides that inhibit amino acid biosynthesis are a significant class of crop protection agents. ucanr.edufrontiersin.org The structural features of this compound make it a potential precursor for the synthesis of novel herbicidal compounds that could target these essential biosynthetic pathways in weeds.

In the realm of materials science, this compound can be utilized in the synthesis of functional dyes. Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. nih.govunb.ca The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. The amino group of this compound can be readily diazotized to form a diazonium salt, which can then be coupled with various aromatic compounds to produce a range of azo dyes with potentially unique coloristic and functional properties. The presence of the bromo and chloro substituents can influence the electronic properties of the resulting dye molecule, thereby affecting its color and lightfastness.

Ligand Synthesis for Coordination Chemistry (e.g., Schiff Base Complexes)

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. eurjchem.comajrconline.orgrjptonline.orgnih.gov These ligands can coordinate with various metal ions to form stable complexes with diverse applications, including catalysis, materials science, and biological systems.

In Vitro Biological Activity Studies of 2 Amino 4 Bromo 6 Chlorobenzoic Acid Scaffolds and Derivatives

Antimicrobial Activity Investigations (Bacteria, Fungi, Parasites)

Derivatives of the anthranilic acid scaffold have shown significant promise as antimicrobial agents. While studies on 2-Amino-4-bromo-6-chlorobenzoic acid are not extensively detailed, research on closely related halogenated analogs provides strong evidence of their potential efficacy. For instance, 2-amino-3-chlorobenzoic acid, a structural analog, has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that halogen substitution on the anthranilic acid ring is a viable strategy for developing powerful antibacterial agents. mdpi.com

Further studies on various substituted 2-aminobenzoic acid derivatives have confirmed their broad-spectrum activity. These compounds have been effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.gov Their antifungal properties have also been well-documented, with activity observed against pathogenic fungi including Candida albicans and Aspergillus niger. nih.gov Anthranilate sulfonamides, another class of derivatives, selectively exerted antifungal activity against C. albicans. mdpi.com

Table 1: Antimicrobial Spectrum of Selected Anthranilic Acid Derivatives

| Compound Class | Target Organism | Type | Finding |

| 2-Amino-3-chlorobenzoic acid | Staphylococcus aureus (MRSA) | Bacterium | Potent antibacterial activity observed. mdpi.com |

| Substituted 2-aminobenzoic acid esters | Escherichia coli | Bacterium | Greater potential against Gram-negative than Gram-positive bacteria. nih.gov |

| Substituted 2-aminobenzoic acid esters | Candida albicans | Fungus | Antifungal activity demonstrated by tube dilution method. nih.gov |

| Anthranilate sulfonamides | Candida albicans | Fungus | Selective growth inhibition of 25-50% at 4 µg/mL. mdpi.com |

The antimicrobial effects of anthranilic acid derivatives are attributed to several molecular mechanisms. One key antibacterial mechanism is the blocking of the Undecaprenyl Pyrophosphate Synthetase (UppS) pathway, which is essential for the synthesis of the bacterial cell wall. nih.gov In the realm of antifungal action, particularly against C. albicans, derivatives have been shown to downregulate genes crucial for biofilm formation and virulence. scilifelab.se Specifically, the downregulation of genes like HWP1 (Hyphal Wall Protein 1) and ERG11 (lanosterol 14-α-demethylase) disrupts hyphal growth, adhesion, and ergosterol (B1671047) biosynthesis, which are vital for fungal cell membrane integrity. scilifelab.se

Sulfonamide derivatives are known to act as antimetabolites. mdpi.com They bear a structural similarity to p-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria. By competing with PABA, these compounds can inhibit dihydrofolate synthase, thereby blocking the folate pathway and halting bacterial growth. mdpi.com

Anticancer Activity Profiling

The anthranilic acid scaffold is a privileged structure in anticancer drug design. Derivatives have been shown to serve as inducers of apoptosis and inhibitors of critical cancer-related signaling pathways, such as the hedgehog and mitogen-activated protein kinase (MAPK) pathways. preprints.org

Research into structurally related compounds highlights the potential of halogenated aromatic structures in cancer therapy. For example, a series of 2-(4-bromobenzyl) tethered 4-amino pyrimidines induced morphological changes characteristic of apoptosis in FaDu cancer cells, confirmed by DAPI staining which revealed chromatin condensation and nuclear fragmentation. nih.gov These compounds were also found to cause cell cycle arrest at the G2/M phase. rsc.org Similarly, various tetrabrominated benzimidazole (B57391) derivatives have been identified as potent inducers of apoptosis in leukemia and breast cancer cell lines. mdpi.com One such derivative induced apoptosis in nearly 98% of leukemia cells at a concentration of 32 µM. mdpi.com These findings underscore the pro-apoptotic potential of molecules containing a brominated aromatic core.

Table 2: Pro-Apoptotic Effects of Structurally Related Halogenated Compounds

| Compound Class | Cell Line | Effect | Observation |

| 2-(4-Bromobenzyl) tethered pyrimidines | FaDu (Head and neck cancer) | Cytotoxicity | Induced morphological changes, cell rounding, and detachment. nih.gov |

| 2-(4-Bromobenzyl) tethered pyrimidines | MCF-7 (Breast cancer) | Cell Cycle Arrest | Caused arrest in the G2/M phase. rsc.org |

| Tetrabrominated benzimidazoles | CCRF-CEM (Leukemia) | Apoptosis Induction | Induced apoptosis in ~98% of cells at 32 µM. mdpi.com |

| Tetrabrominated benzimidazoles | LNCaP (Prostate cancer) | Apoptosis Induction | Induced apoptosis in ~92% of cells at 10 µM. mdpi.com |

Histone deacetylases (HDACs) are critical enzymes in gene regulation and are validated targets for cancer therapy. nih.gov Certain benzamide (B126) derivatives have shown promise as HDAC inhibitors. Specifically, N-(2-aminophenyl)benzamide derivatives coordinate to the active site zinc ion of HDACs, effectively inhibiting their function. nih.gov Given that this compound is an aminobenzoic acid, its derivatives, particularly amides, could potentially be designed to target the active site of HDACs. Furthermore, anthranilate sulfonamides have been reported to act as inhibitors of methionine aminopeptidase-2 (MetAP-2), an enzyme implicated in angiogenesis and tumor growth. mdpi.com

Antiviral Properties of Structurally Related Benzoic Acid Derivatives

The broader family of benzoic acid derivatives has been a source of compounds with significant antiviral activity. Halogenation is a common strategy used to enhance the biological activity of drug candidates. acs.org For example, a complex halogenated derivative, 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, has demonstrated activity against acyclovir-resistant strains of herpes simplex virus (HSV) types 1 and 2. scilifelab.se

Another study identified a benzoic acid derivative, NC-5, which was effective against multiple strains of Influenza A virus, including an oseltamivir-resistant strain. nih.gov The mechanism of action for NC-5 was determined to be the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.gov Furthermore, derivatives of anthranilic acid have been specifically investigated for their ability to inhibit the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. preprints.org

Modulation of Bacterial Quorum Sensing Systems and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the formation of biofilms and the production of virulence factors. nih.gov Disrupting QS is a promising anti-virulence strategy. Anthranilic acid and its derivatives have been identified as potent inhibitors of QS and biofilm formation.

Specifically, halogenated anthranilic acids are known inhibitors of Pseudomonas Quinolone Signal (PQS) biosynthesis. preprints.org PQS is a key QS molecule for the opportunistic pathogen Pseudomonas aeruginosa. By inhibiting its synthesis, these compounds can disrupt the PQS-mediated QS network, leading to reduced virulence and biofilm formation. Studies have shown that certain anthranilic acid-based compounds can reduce P. aeruginosa biofilm formation by nearly 50% and decrease the production of the virulence factor pyocyanin (B1662382) by over 70%. nih.gov The parent compound, anthranilate, has been shown to inhibit biofilm formation across a broad range of bacteria, including Vibrio vulnificus, Bacillus subtilis, and Staphylococcus aureus. nih.gov The proposed mechanism in motile bacteria involves the reduction of intracellular levels of cyclic-di-GMP, a key signaling molecule that promotes biofilm formation. nih.gov In non-motile bacteria like S. aureus, anthranilate appears to work by reducing slime production. nih.gov

Exploration of Other Bioactive Properties (e.g., Anti-inflammatory Potential, Enzyme Modulation)

Comprehensive searches of available scientific literature did not yield specific in vitro studies focusing on the anti-inflammatory or enzyme modulation properties of this compound or its direct derivatives. The current body of public research appears to be focused on other aspects of this compound, without specific data on these particular bioactive properties.

While the broader class of anthranilic acid derivatives has been a subject of interest in medicinal chemistry for various biological activities, including anti-inflammatory and enzyme-inhibiting effects, no studies were found that specifically investigate the this compound scaffold in these contexts. Research on related but structurally distinct halogenated aromatic acids has been conducted, but these findings cannot be directly extrapolated to the subject compound due to the strict specificity of structure-activity relationships in pharmacology.

Therefore, a detailed discussion, including research findings and data tables on the anti-inflammatory potential or enzyme modulation capabilities of this compound, cannot be provided at this time. This represents a potential area for future research to elucidate the full biological profile of this molecule.

Environmental Fate and Biotransformation Studies

Elucidation of Degradation Pathways for Halogenated Benzoic Acids in Environmental Systems

The biodegradation of halogenated aromatic compounds can proceed through several key pathways, primarily dictated by the nature of the halogen substituents, their positions on the aromatic ring, and the presence of other functional groups. The initial and most critical step in the breakdown of these compounds is dehalogenation, which can occur oxidatively or reductively.

Oxidative Dehalogenation: Under aerobic conditions, microorganisms often employ oxygenases to incorporate hydroxyl groups onto the aromatic ring, which destabilizes the carbon-halogen bond and facilitates its removal. nih.gov For chlorinated benzoic acids, dioxygenase enzymes can convert the substrate into catechols. researchgate.net For instance, the degradation of 2-chlorobenzoic acid can be initiated by 2-chlorobenzoate-1,2-dioxygenase, leading to the formation of catechol, with the subsequent release of the chloride ion. researchgate.net Similarly, the degradation of chloroanilines, which share the amino functional group with the target compound, can be initiated by dioxygenation to form chlorocatechols. nih.govnih.gov It is plausible that 2-Amino-4-bromo-6-chlorobenzoic acid could undergo a similar oxidative attack, leading to the formation of hydroxylated intermediates and the eventual removal of the bromine and chlorine atoms.

Reductive Dehalogenation: In anaerobic environments, a common degradation pathway is reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. This process is particularly important for highly halogenated compounds. While less common for aminobenzoic acids, it is a well-documented pathway for many chlorinated and brominated aromatic compounds.

Hydrolytic Dehalogenation: Another potential initial step is hydrolytic dehalogenation, where a halogen is replaced by a hydroxyl group. For example, the degradation of 4-chlorobenzoate (B1228818) by some Arthrobacter species proceeds through the formation of 4-hydroxybenzoate (B8730719) as the first step. nih.gov

Following dehalogenation, the resulting non-halogenated or less-halogenated aromatic intermediates are typically channeled into central metabolic pathways. The aromatic ring is cleaved by dioxygenases, leading to the formation of aliphatic compounds that can then be utilized by the microorganism for energy and cell growth.

A proposed degradation pathway for a related compound, 3,4-dichloroaniline, involves initial dehalogenation to 4-chloroaniline, which can then undergo further dehalogenation to aniline (B41778) or dioxygenation to 4-chlorocatechol. nih.gov This highlights the potential for multiple degradation routes depending on the specific microorganism and environmental conditions.

Role of Specific Microorganisms in Bioremediation Processes

A diverse range of microorganisms have been identified with the ability to degrade halogenated aromatic compounds. These microbes are of significant interest for bioremediation applications.

Several bacterial genera have been shown to degrade halogenated benzoic acids. For example, Arthrobacter sp. has been isolated for its ability to utilize 4-chlorobenzoate as a sole carbon and energy source. nih.gov Pseudomonas species are also well-known for their capacity to degrade a variety of aromatic compounds, including chlorinated benzoic acids. The degradation of 2-chloroaniline (B154045) has been studied in Pseudomonas acidovorans. nih.gov

In the context of chloroaminophenols, which are structurally related to the target compound, an Arthrobacter sp. was found to utilize 2-chloro-4-aminophenol as its sole carbon and energy source. nih.gov The degradation was initiated by hydrolytic deamination, converting the compound into chlorohydroquinone. nih.gov

The following table summarizes some microorganisms and their capabilities in degrading related halogenated aromatic compounds.

| Microorganism | Degraded Compound(s) | Key Enzymatic Step/Pathway |

| Arthrobacter sp. | 4-Chlorobenzoate, 4-Bromobenzoate, 4-Fluorobenzoate | Hydrolytic dehalogenation to 4-hydroxybenzoate |

| Pseudomonas acidovorans | 2-Chloroaniline | Modified ortho-cleavage pathway |

| Brevundimonas diminuta | 3-Chloroaniline, 4-Chloroaniline | Ortho-cleavage pathway |

| Arthrobacter sp. SPG | 2-Chloro-4-aminophenol | Hydrolytic deamination to chlorohydroquinone |

| Aeromonas hydrophila | 2-Chlorobenzoic acid, 3-Chlorobenzoic acid, 4-Chlorobenzoic acid, 3,4-Dichlorobenzoic acid | Dioxygenase-mediated degradation |

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of halogenated benzoic acids is influenced by a combination of chemical and environmental factors.

Halogenation Patterns: The number, type, and position of halogen substituents on the aromatic ring significantly affect biodegradability. Generally, the rate of degradation decreases with an increasing number of halogen atoms. The type of halogen also plays a role; for example, the carbon-bromine bond is typically weaker and more susceptible to cleavage than the carbon-chlorine bond. The position of the halogens can influence the accessibility of the molecule to microbial enzymes.

Enzymatic Machinery: The presence of specific enzymes is crucial for initiating the degradation process. The evolution of novel enzymatic functions, such as specialized dehalogenases and oxygenases, allows microorganisms to adapt to and utilize halogenated compounds as growth substrates. The dehalogenase from Arthrobacter sp. strain TM-1, for instance, shows activity towards 4-chloro-, 4-fluoro-, and 4-bromobenzoate. nih.gov